molecular formula C11H11ClN2O B3015973 5-(2-Chloroethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole CAS No. 933945-46-1

5-(2-Chloroethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole

Cat. No.: B3015973
CAS No.: 933945-46-1
M. Wt: 222.67
InChI Key: PEEIWKABXPGRCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Chloroethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Scientific Research Applications

5-(2-Chloroethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole has several scientific research applications:

Preparation Methods

The synthesis of 5-(2-Chloroethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole typically involves the reaction of 4-methylbenzohydrazide with chloroacetyl chloride, followed by cyclization with phosphoryl chloride. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

5-(2-Chloroethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can be substituted with nucleophiles such as amines or thiols under basic conditions.

    Oxidation Reactions: The compound can be oxidized using strong oxidizing agents to form corresponding oxadiazole derivatives.

    Reduction Reactions: Reduction of the oxadiazole ring can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of amine derivatives.

Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 5-(2-Chloroethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole involves its interaction with cellular components, leading to the disruption of normal cellular functions. The compound targets DNA, causing strand breaks and inhibiting replication. This results in the inhibition of cell proliferation and induction of apoptosis in cancer cells. The molecular pathways involved include the activation of p53 and the inhibition of topoisomerase enzymes .

Comparison with Similar Compounds

Similar compounds to 5-(2-Chloroethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole include other oxadiazole derivatives such as 3-(4-methylphenyl)-1,2,4-oxadiazole and 5-(2-bromoethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole. Compared to these compounds, this compound exhibits unique properties such as higher reactivity in substitution reactions and greater efficacy in biological applications .

Properties

IUPAC Name

5-(2-chloroethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O/c1-8-2-4-9(5-3-8)11-13-10(6-7-12)15-14-11/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEEIWKABXPGRCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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